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molecular formula C10H10N2O B8771478 1-Acetyl-3-methylindazole

1-Acetyl-3-methylindazole

Cat. No. B8771478
M. Wt: 174.20 g/mol
InChI Key: PPNQRXQVQQPRRV-UHFFFAOYSA-N
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Patent
US04678739

Procedure details

290 g (2.20 mol) of 3-methylindazole and an acetonitrile solution (400 ml) of pyridine (4.34 mol) were stirred as the mixture was cooled on a water bath, and 310 ml (3.30 mol) of acetic anhydride was added dropwise thereto. Upon addition, the reaction temperature rose from 15° C. to 43° C. After the conclusion of the dropwise addition, the reaction solution was warmed to from 55° to 60° C., and stirred at this temperature for one hour. After cooling to 20° C., the reaction solution was poured into 1.5 kg of ice-cold water containing 500 ml of aqueous hydrochloric acid. The crystals deposited were filtered off, and washed with water. Thus, 328 g (1.89 mol) of 1-acetyl-3-methylindazole was obtained.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
4.34 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.N1C=CC=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18].Cl>C(#N)C>[C:17]([N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2]([CH3:1])=[N:3]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
CC1=NNC2=CC=CC=C12
Name
Quantity
4.34 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled on a water bath
ADDITION
Type
ADDITION
Details
Upon addition
CUSTOM
Type
CUSTOM
Details
rose from 15° C. to 43° C
ADDITION
Type
ADDITION
Details
After the conclusion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was warmed to from 55° to 60° C.
FILTRATION
Type
FILTRATION
Details
The crystals deposited were filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.89 mol
AMOUNT: MASS 328 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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